molecular formula C17H25N3OS B4562984 2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide

Cat. No.: B4562984
M. Wt: 319.5 g/mol
InChI Key: TUTZTQBCVCDFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.17183360 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications in Oil

Benzimidazole derivatives, including those related to 2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide, have been evaluated for their effectiveness as antioxidants in base stock oil. These compounds, prepared and characterized through elemental analysis, IR, and 1H NMR spectroscopy, demonstrated significant inhibition efficiency, enhancing the oxidation stability of local base oil as evidenced by changes in total acid number (TAN), viscosity, and infrared (IR) spectroscopy results (Basta et al., 2017).

Amplification of Phleomycin

Research on benzimidazole derivatives, including structures similar to this compound, explored their role as amplifiers of phleomycin against Escherichia coli. These derivatives showed varying degrees of activity, with none being outstandingly effective but some exhibiting significant potential (Brown et al., 1978).

Antitumor Activity

A study synthesizing new benzimidazole derivatives bearing different heterocyclic rings evaluated their potential antitumor activities. These compounds were tested in vitro against human tumor cell lines, with some showing considerable anticancer activity. This highlights the therapeutic potential of benzimidazole derivatives in cancer treatment (Yurttaş et al., 2015).

Antibacterial Activity Against MRSA

N-substituted phenyl acetamide benzimidazole-based derivatives were systematically analyzed for their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). These compounds, particularly 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, demonstrated potent antibacterial activity, offering a promising avenue for developing new antibacterial agents (Chaudhari et al., 2020).

Inhibition of Hepatitis C Virus

The synthesis of new derivatives of 2-thiobenzimidazole incorporating a triazole moiety was explored for antiviral activity against the hepatitis C virus (HCV) and hepatitis B virus (HBV). Some compounds exhibited activity against HCV, indicating the potential for benzimidazole derivatives in treating viral infections (Youssif et al., 2016).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-16(2,3)11-17(4,5)20-14(21)10-22-15-18-12-8-6-7-9-13(12)19-15/h6-9H,10-11H2,1-5H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTZTQBCVCDFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide
Reactant of Route 6
2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.